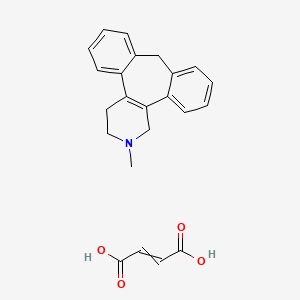

Setiptiline (maleate)

説明

BenchChem offers high-quality Setiptiline (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Setiptiline (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPIBVPBCWBXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Setiptiline (Maleate) and its Antagonistic Mechanism at α2-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, exerts a significant component of its therapeutic effect through the antagonism of α2-adrenergic receptors. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and functional consequences of setiptiline's engagement with these receptors. Detailed methodologies for key experimental assays are provided, alongside a quantitative summary of its binding affinity and functional potency. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of neuropsychopharmacological agents.

Introduction

Setiptiline is a tetracyclic antidepressant that modulates multiple neurotransmitter systems.[1][2] Among its primary mechanisms of action is the blockade of presynaptic α2-adrenergic autoreceptors, which play a crucial role in the negative feedback regulation of norepinephrine (NE) release.[2][3] By antagonizing these receptors, setiptiline disinhibits noradrenergic neurons, leading to an increased synaptic concentration of norepinephrine.[2][3] This, in turn, is believed to contribute significantly to its antidepressant efficacy. This guide focuses specifically on the interaction of setiptiline with α2-adrenergic receptors, providing a detailed overview of its mechanism of action.

Molecular Mechanism of Action

Setiptiline functions as a competitive antagonist at α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[4] The canonical signaling pathway involves the inhibition of adenylyl cyclase upon receptor activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

Signaling Pathway of α2-Adrenergic Receptor Antagonism by Setiptiline

Setiptiline binds to the α2-adrenergic receptor, preventing the binding of the endogenous agonist, norepinephrine. This blockade prevents the activation of the associated Gi protein. Consequently, adenylyl cyclase remains active, allowing for the continued production of cAMP from ATP. This ultimately leads to the disinhibition of norepinephrine release from the presynaptic terminal.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for setiptiline's interaction with α2-adrenergic receptors.

Table 1: Radioligand Binding Affinity of Setiptiline

| Compound | Receptor | Radioligand | Preparation | Bmax (fmol/mg protein) | Kd (nM) | Reference |

| Setiptiline | α2-Adrenergic | [3H]Yohimbine | Rat Cerebral Cortex | 74.0 ± 7.9 | Not significantly changed | [1] |

| Control | α2-Adrenergic | [3H]Yohimbine | Rat Cerebral Cortex | 113.4 ± 16.3 | Not significantly changed | [1] |

| Value after 14 days of treatment with Setiptiline Maleate (3 mg/kg, twice daily). |

Table 2: Functional Antagonism of Setiptiline

No peer-reviewed in vitro functional assay data (e.g., IC50 in a cAMP assay) for setiptiline at α2-adrenergic receptors were identified in the conducted search.

Table 3: In Vivo Neurochemical Effects of Setiptiline

No specific quantitative in vivo microdialysis data demonstrating the percentage increase of norepinephrine or serotonin following setiptiline administration was identified in the conducted search.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of setiptiline with α2-adrenergic receptors.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of setiptiline for α2-adrenergic receptors.

Protocol:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., cerebral cortex) from rats.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable α2-adrenergic receptor radioligand (e.g., [3H]yohimbine), and varying concentrations of setiptiline.

-

For total binding, omit setiptiline.

-

For non-specific binding, include a high concentration of a non-labeled α2-adrenergic antagonist.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of setiptiline to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonistic effect of setiptiline on α2-adrenergic receptor-mediated inhibition of cAMP production.

References

- 1. kwmed.repo.nii.ac.jp [kwmed.repo.nii.ac.jp]

- 2. Effect of a selective 5-hydroxytryptamine reuptake inhibitor on brain extracellular noradrenaline: microdialysis studies using paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoxetine increases norepinephrine release in rat hypothalamus as measured by tissue levels of MHPG-SO4 and microdialysis in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study | Semantic Scholar [semanticscholar.org]

Setiptiline (Maleate): A Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). Launched in Japan in 1989 for the treatment of depression, its unique pharmacological profile distinguishes it from other classes of antidepressants. This technical guide provides an in-depth overview of the core preclinical pharmacology of setiptiline, focusing on its mechanism of action, receptor binding affinity, and effects in established animal models of antidepressant activity. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Visual representations of its signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its pharmacodynamic properties.

Introduction

Setiptiline (also known as teciptiline) is a structural analogue of mianserin and mirtazapine.[1] It exerts its antidepressant effects through a multi-faceted mechanism of action that involves the enhancement of both noradrenergic and serotonergic neurotransmission.[2][3] This is achieved primarily through the blockade of α2-adrenergic autoreceptors and heteroreceptors, as well as antagonism at specific serotonin receptor subtypes.[2][3] Additionally, setiptiline possesses norepinephrine reuptake inhibitory properties and potent antihistaminic activity.[3][4] This guide will systematically detail the preclinical data that substantiates setiptiline's classification and mechanism as a NaSSA.

Mechanism of Action

Setiptiline's primary mechanism of action as a NaSSA involves a synergistic effect on noradrenergic and serotonergic systems.

-

α2-Adrenergic Receptor Antagonism: Setiptiline acts as an antagonist at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[2] Blockade of these receptors prevents the negative feedback inhibition of norepinephrine and serotonin release, respectively, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2]

-

Serotonin (5-HT) Receptor Antagonism: Setiptiline is an antagonist at certain postsynaptic serotonin receptors, likely the 5-HT2 subtypes.[4] This specific serotonergic activity is believed to contribute to its therapeutic effects and may mitigate some of the side effects associated with non-selective serotonin reuptake inhibitors (SSRIs).

-

Norepinephrine Reuptake Inhibition: Setiptiline also inhibits the norepinephrine transporter (NET), further increasing the synaptic availability of norepinephrine.[4]

-

Histamine H1 Receptor Inverse Agonism: Setiptiline is a potent H1 receptor inverse agonist, which accounts for its sedative properties.[3]

Caption: Mechanism of action of Setiptiline as a NaSSA.

Quantitative Data: Receptor and Transporter Binding Profile

The affinity of setiptiline for various neurotransmitter receptors and transporters has been characterized through radioligand binding assays. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are summarized below. Lower values indicate higher binding affinity.

| Target | K_i_ (nM) | IC_50_ (nM) | Species | Reference |

| Transporters | ||||

| Norepinephrine Transporter (NET) | 220 | Rat | [4] | |

| Serotonin Transporter (SERT) | >10,000 | Rat | [4] | |

| Dopamine Transporter (DAT) | >10,000 | Rat | [4] | |

| Adrenergic Receptors | ||||

| α1-Adrenergic | 25 | Human | ||

| α2-Adrenergic | 1.3 | Human | ||

| Serotonin Receptors | ||||

| 5-HT1A | 130 | Human | ||

| 5-HT1B | 1,200 | Human | ||

| 5-HT1D | 1,100 | Human | ||

| 5-HT2A | 1.9 | Human | ||

| 5-HT2C | 1.3 | Human | ||

| 5-HT3 | 110 | Human | ||

| 5-HT6 | 31 | Human | ||

| 5-HT7 | 56 | Human | ||

| Histamine Receptors | ||||

| H1 | 0.38 | Human | ||

| Muscarinic Acetylcholine Receptors | ||||

| M1 | 140 | Human | ||

| M2 | 490 | Human | ||

| M3 | 210 | Human | ||

| M4 | 120 | Human | ||

| M5 | 260 | Human |

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

This protocol describes a general method for determining the binding affinity of setiptiline to various CNS receptors using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest are cultured to confluency.

-

Cells are harvested, washed in an appropriate buffer (e.g., Tris-HCl), and then homogenized.

-

The homogenate is centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is resuspended in buffer, and protein concentration is determined.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of a specific radioligand for the target receptor (e.g., [³H]prazosin for α1, [³H]ketanserin for 5-HT2A).

-

Varying concentrations of setiptiline (or a reference compound) to generate a competition curve.

-

For determining non-specific binding, a high concentration of a non-labeled specific ligand is added to a set of wells.

-

-

The plate is incubated at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the setiptiline concentration.

-

The IC50 value (the concentration of setiptiline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory effect of setiptiline on norepinephrine transporter (NET) activity.

Methodology:

-

Cell Culture:

-

A cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET, is cultured in appropriate media.

-

Cells are seeded into 96-well plates and grown to form a confluent monolayer.

-

-

Uptake Assay:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Cells are pre-incubated with varying concentrations of setiptiline or a reference inhibitor (e.g., desipramine) for a defined period.

-

A fluorescent substrate that is a substrate for NET (or a radiolabeled substrate like [³H]norepinephrine) is added to each well to initiate the uptake reaction.

-

The plate is incubated at 37°C for a specific time to allow for transporter-mediated uptake.

-

-

Measurement:

-

Fluorescent Method: If a fluorescent substrate is used, an external quenching agent is added to extinguish the fluorescence of the substrate remaining outside the cells. The intracellular fluorescence is then measured using a bottom-read fluorescence microplate reader.

-

Radiometric Method: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The transporter activity at each setiptiline concentration is expressed as a percentage of the activity in the absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the setiptiline concentration and fitting the data to a sigmoidal dose-response curve.

-

Preclinical Behavioral Models

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.

Methodology:

-

Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm.

-

Procedure:

-

Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute period. This session is for habituation and does not involve drug administration.

-

Test Session (Day 2): Setiptiline or a vehicle control is administered to the rats at a specified time before the test (e.g., 30-60 minutes). Each rat is then placed back into the water cylinder for a 5-minute test session.

-

The entire 5-minute session is video-recorded for later analysis.

-

-

Data Analysis:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

A statistically significant reduction in the duration of immobility in the setiptiline-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1]

-

This model is used to assess the potential of a compound to interact with the extrapyramidal motor system. Antagonism of haloperidol-induced catalepsy can be indicative of dopaminergic or other neurotransmitter system modulation.

Methodology:

-

Procedure:

-

Rats are pre-treated with setiptiline or a vehicle control.

-

After a specified pre-treatment time, the rats are administered haloperidol (a dopamine D2 receptor antagonist) to induce catalepsy.

-

At regular intervals following haloperidol administration (e.g., 30, 60, 90, and 120 minutes), catalepsy is assessed.

-

-

Catalepsy Assessment (Bar Test):

-

The rat's forepaws are gently placed on a horizontal bar raised a few centimeters above the surface.

-

The time it takes for the rat to remove both forepaws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).

-

-

Data Analysis:

-

The duration of catalepsy for each rat at each time point is recorded.

-

A significant reduction in the cataleptic score in the setiptiline-treated group compared to the vehicle group indicates that setiptiline can counteract the motor effects of haloperidol.[1]

-

Conclusion

Setiptiline's pharmacological profile as a NaSSA, characterized by its potent α2-adrenergic and 5-HT2 receptor antagonism, coupled with norepinephrine reuptake inhibition, provides a clear rationale for its antidepressant effects. The preclinical data, supported by the experimental methodologies outlined in this guide, demonstrate a multi-target mechanism that enhances both noradrenergic and specific serotonergic neurotransmission. This comprehensive understanding of setiptiline's core pharmacology is essential for researchers and drug development professionals working in the field of neuropsychopharmacology. The provided protocols and data serve as a valuable technical resource for further investigation and development of novel antidepressants with similar mechanisms of action.

References

A Deep Dive into the Pharmacological Nuances of Setiptiline and its Tetracyclic Antidepressant Counterparts

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the pharmacological profile of setiptiline, a tetracyclic antidepressant (TeCA), in comparison to other notable drugs in its class, including mianserin, mirtazapine, amoxapine, and maprotiline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding affinities, pharmacokinetic properties, and the underlying experimental methodologies.

Introduction to Tetracyclic Antidepressants

Tetracyclic antidepressants (TeCAs) are a class of psychotropic medications primarily used in the management of major depressive disorder. Their characteristic four-ring chemical structure distinguishes them from the earlier tricyclic antidepressants (TCAs). While both classes of drugs impact monoamine neurotransmitter systems, TeCAs generally exhibit a more varied and, in some cases, more specific pharmacological profile. Setiptiline, developed in Japan, is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), a category it shares with mirtazapine, highlighting a distinct mechanism of action compared to other TeCAs.[1]

Comparative Receptor Binding Profiles

The therapeutic effects and side-effect profiles of TeCAs are largely determined by their affinity for a wide range of neurotransmitter receptors and transporters. The following tables summarize the in vitro binding affinities (Ki, in nM) of setiptiline and other selected TeCAs for key molecular targets. A lower Ki value indicates a higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT | NET | DAT |

| Setiptiline | >10,000 | 220 | >10,000 |

| Mianserin | 1,300 | 30 | 8,500 |

| Mirtazapine | >10,000 | 520 | >10,000 |

| Amoxapine | 41 | 16 | 1,400 |

| Maprotiline | 1,110 | 11.1 | 6,900 |

Data compiled from various sources. Species and assay conditions may vary.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT3 |

| Setiptiline | - | - | - | - |

| Mianserin | 130 | 1.1 | 0.8 | 13 |

| Mirtazapine | 1,200 | 2.5 | 39 | 18 |

| Amoxapine | 230 | 0.5 | 4.3 | 1.9 |

| Maprotiline | 4,000 | 30 | 120 | - |

Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | α1-Adrenergic | α2-Adrenergic | H1 | M1 |

| Setiptiline | - | - | - | - |

| Mianserin | 23 | 4.3 | 0.3 | 110 |

| Mirtazapine | 600 | 20 | 0.14 | 790 |

| Amoxapine | 26 | 290 | 4 | 200 |

| Maprotiline | 100 | 2,800 | 2.3 | 110 |

Pharmacokinetic Profiles

The pharmacokinetic properties of these antidepressants influence their dosing regimens, onset of action, and potential for drug-drug interactions.

Table 4: Comparative Pharmacokinetic Parameters

| Compound | Elimination Half-life (hours) | Oral Bioavailability (%) | Protein Binding (%) |

| Setiptiline | - | - | - |

| Mianserin | 21-61 | 20-30 | ~90 |

| Mirtazapine | 20-40 | ~50 | ~85 |

| Amoxapine | 8 (parent), 30 (metabolite) | - | ~90 |

| Maprotiline | ~43 | 66-70 | 88-90 |

Detailed Experimental Protocols

The data presented in the preceding tables are primarily derived from in vitro radioligand binding assays and in vivo behavioral models. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand specific for the receptor.

-

Unlabeled test compounds (e.g., setiptiline, mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.

Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.

Materials:

-

Male rats (e.g., Sprague-Dawley or Wistar) or mice.

-

Transparent cylindrical container (for rats: ~40 cm high, 20 cm diameter; for mice: ~25 cm high, 10 cm diameter).

-

Water (23-25°C).

-

Video recording equipment.

-

Scoring software or trained observer.

Procedure:

-

Acclimatization: Animals are housed in the testing facility for at least one week before the experiment.

-

Pre-test Session (for rats): On the first day, each rat is placed in the cylinder filled with water (depth of ~30 cm) for 15 minutes. This session is for habituation.

-

Drug Administration: The test compound or vehicle is administered at a predetermined time before the test session (e.g., 30-60 minutes for acute administration).

-

Test Session: On the second day (for rats) or the only day (for mice), the animal is placed in the water-filled cylinder for a 5-minute (for rats) or 6-minute (for mice) test session.

-

Behavioral Recording: The entire session is recorded on video for later analysis.

-

Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored.

-

Data Analysis: The mean duration of immobility is compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility in the drug-treated group is indicative of antidepressant-like activity.

Tail Suspension Test (TST)

Objective: To screen for potential antidepressant activity in mice.

Principle: Similar to the FST, this test is based on the principle of learned helplessness. When mice are suspended by their tails, they will struggle to escape but eventually become immobile. Antidepressants reduce the duration of this immobility.[3][4]

Materials:

-

Male mice.

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice).

-

Adhesive tape.

-

Video recording equipment.

-

Scoring software or trained observer.

Procedure:

-

Acclimatization: Mice are acclimatized to the housing conditions for at least one week.

-

Drug Administration: The test compound or vehicle is administered prior to the test.

-

Suspension: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the mouse is suspended from the horizontal bar.

-

Test Session: The mouse is suspended for a 6-minute period.[3][4]

-

Behavioral Recording: The entire session is video-recorded.

-

Scoring: The duration of immobility (when the mouse hangs passively and is completely motionless) is measured.[4]

-

Data Analysis: The mean immobility time is compared between the treated and control groups. A significant decrease in immobility suggests antidepressant-like effects.

Key Signaling Pathways

The pharmacological effects of setiptiline and other TeCAs are mediated by their interaction with specific receptors, which in turn modulate downstream intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism

Setiptiline, mianserin, and mirtazapine are potent antagonists of presynaptic α2-adrenergic autoreceptors. Blockade of these receptors inhibits the negative feedback mechanism that normally suppresses norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

5-HT2A Receptor Antagonism

Many TeCAs, including mianserin and mirtazapine, are potent antagonists of 5-HT2A receptors. These receptors are coupled to Gq/11 proteins and, when activated by serotonin, lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of this pathway is thought to contribute to the anxiolytic and sleep-improving effects of these drugs.[5]

H1 Receptor Inverse Agonism

Setiptiline, mianserin, and mirtazapine are potent inverse agonists at histamine H1 receptors. Unlike neutral antagonists which simply block agonist binding, inverse agonists stabilize the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine. This action is responsible for the sedative effects commonly observed with these antidepressants.

References

Setiptiline (Maleate): A Technical Overview of its Serotonin Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Setiptiline is a tetracyclic antidepressant that has been suggested to act as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3] Its mechanism of action is multifaceted, involving the inhibition of norepinephrine reuptake and antagonism at α2-adrenergic receptors.[3] Additionally, setiptiline is recognized as a serotonin receptor antagonist, likely targeting the 5-HT2A, 5-HT2C, and/or 5-HT3 receptor subtypes.[3] Understanding the specifics of its interaction with these serotonin receptors is crucial for elucidating its complete therapeutic and side-effect profile.

Serotonin Receptor Binding Affinity of Setiptiline

The binding affinity of a compound for a receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. While specific Ki values for setiptiline at 5-HT2A, 5-HT2C, and 5-HT3 receptors are not consistently reported in publicly available literature, the following table illustrates how such data would be presented.

Table 1: Illustrative Binding Affinity (Ki) of a Hypothetical Antagonist at Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Illustrative Kᵢ (nM) |

| 5-HT2A | [³H]-Ketanserin | Human recombinant (HEK293 cells) | 15 |

| 5-HT2C | [³H]-Mesulergine | Human recombinant (CHO cells) | 25 |

| 5-HT3 | [³H]-Granisetron | Human recombinant (HEK293 cells) | 10 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for setiptiline.

Functional Antagonist Activity of Setiptiline

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For an antagonist, the half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of the drug that inhibits the response to an agonist by 50%. The following table provides an example of how functional antagonism data for a compound like setiptiline would be summarized.

Table 2: Illustrative Functional Antagonist Potency (IC₅₀) of a Hypothetical Antagonist at Serotonin Receptors

| Receptor Subtype | Assay Type | Agonist | Illustrative IC₅₀ (nM) |

| 5-HT2A | Calcium Flux | Serotonin (5-HT) | 50 |

| 5-HT2C | IP1 Accumulation | Serotonin (5-HT) | 75 |

| 5-HT3 | Whole-Cell Patch Clamp | Serotonin (5-HT) | 30 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for setiptiline.

Experimental Protocols

The characterization of a serotonin receptor antagonist involves a series of well-established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2C, or 5-HT3) are prepared from cultured cells (e.g., HEK293 or CHO) through homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (setiptiline).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C. Antagonist activity is determined by the ability of the test compound to block the agonist-induced calcium response.

Experimental Workflow:

Caption: Workflow for a calcium flux assay to determine antagonist activity.

Detailed Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are plated in black-walled, clear-bottom 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (setiptiline) or vehicle.

-

Agonist Stimulation: A known agonist (e.g., serotonin) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the test compound on the agonist-induced calcium response is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

This assay provides a more direct measure of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of inositol triphosphate (IP3).

Experimental Workflow:

References

An In-Depth Technical Guide to Setiptiline: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setiptiline, a tetracyclic antidepressant, represents a significant area of interest in psychopharmacology.[1][2] As a member of the noradrenergic and specific serotonergic antidepressant (NaSSA) class, its unique pharmacological profile offers a distinct therapeutic approach compared to more common antidepressant classes like selective serotonin reuptake inhibitors (SSRIs).[1][2] This technical guide provides a comprehensive overview of setiptiline, its structural analogues, and derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antidepressants and related compounds. The document will delve into the core structure of setiptiline, its mechanism of action, structure-activity relationships, and present key quantitative pharmacological data. Furthermore, it will provide detailed experimental protocols for relevant in vitro and in vivo assays and visualize the critical signaling pathways involved in its therapeutic effects.

Core Structure and Key Analogues

Setiptiline possesses a distinctive tetracyclic core structure, chemically identified as 2-methyl-2,3,4,9-tetrahydro-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine.[1] This rigid four-ring system is a hallmark of this class of antidepressants and is shared by its close structural analogues, mianserin and mirtazapine. The structural relationships are as follows:

-

Setiptiline: delta(13b,4a),4a-carba-mianserin[1]

-

Mianserin: The parent compound from which setiptiline and mirtazapine are derived.

-

Mirtazapine: 6-azamianserin[1]

-

Aptazapine: A potent α2-adrenergic receptor antagonist with a similar tetracyclic framework.[3]

These compounds, while structurally similar, exhibit variations in their pharmacological profiles due to subtle differences in their chemical makeup.

Pharmacological Profile and Mechanism of Action

Setiptiline and its analogues are classified as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs).[1][2] Their primary mechanism of action involves the antagonism of central α2-adrenergic autoreceptors and heteroreceptors.[4][5] This action blocks the negative feedback mechanism that normally inhibits the release of norepinephrine (NE) and serotonin (5-HT), leading to an overall increase in the synaptic concentrations of these neurotransmitters.

A key feature of the NaSSA class is the simultaneous blockade of postsynaptic 5-HT2 and 5-HT3 receptors.[4][5] This selective antagonism is crucial as it directs the increased synaptic serotonin towards the 5-HT1A receptors, which are associated with the therapeutic antidepressant and anxiolytic effects. The blockade of 5-HT2C receptors, in particular, has been linked to the disinhibition of norepinephrine and dopamine release in cortical regions.

Furthermore, setiptiline and its analogues often exhibit potent antihistaminic properties through the blockade of H1 receptors, which contributes to their sedative effects.[3] Unlike many other classes of antidepressants, NaSSAs generally have low affinity for muscarinic cholinergic receptors and monoamine transporters (SERT, NET, DAT), which translates to a more favorable side-effect profile regarding anticholinergic effects and direct reuptake inhibition-related side effects.[3]

Structure-Activity Relationships

The tetracyclic scaffold of setiptiline and its analogues is crucial for their interaction with the target receptors. The following observations can be made regarding their structure-activity relationships:

-

Tetracyclic Core: The rigid, four-ring system provides the necessary conformational constraints for optimal binding to the α2-adrenergic and 5-HT2 receptors.

-

Piperazine Moiety: The basic nitrogen within the piperazine (or related heterocyclic) ring is a common feature and is likely involved in a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the target receptors.

-

Substitutions on the Aromatic Rings: Modifications to the aromatic rings can influence binding affinity and selectivity. For instance, the introduction of electron-withdrawing or donating groups can alter the electronic distribution of the molecule and affect its interaction with the receptor.

-

N-Methyl Group: The presence of a methyl group on the piperazine nitrogen, as seen in setiptiline, can impact potency and metabolic stability.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of setiptiline and its key structural analogues at various receptors and transporters relevant to their antidepressant activity.

| Compound | α2-Adrenergic Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Histamine H1 Receptor (Ki, nM) | NET (IC50, nM) | SERT (IC50, nM) | DAT (IC50, nM) |

| Setiptiline | 24.3 (IC50) | ND | ND | ND | 220 | >10,000 | >10,000 |

| Mianserin | 21 | 1.4 | 7.4 (IC50) | 0.006 (IC50) | ND | ND | 7080 (IC50) |

| Mirtazapine | ND | ND | ND | ND | ND | ND | ND |

| Aptazapine | Potent antagonist (~10x mianserin) | Antagonist | ND | Inverse agonist | No significant effect | No significant effect | ND |

ND: No Data Available

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α2-adrenergic receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human α2A-adrenergic receptor.

-

Radioligand: [3H]-RX821002 (a selective α2-adrenergic receptor antagonist).

-

Non-specific Binding Control: Yohimbine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Test Compounds: Serial dilutions of setiptiline or its analogues.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Thaw the membrane preparation on ice.

-

In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells, 50 µL of 10 µM yohimbine to the "non-specific binding" wells, and 50 µL of the test compound dilutions to the experimental wells.

-

Add 50 µL of [3H]-RX821002 to all wells to a final concentration of ~0.5 nM.

-

Add 100 µL of the membrane preparation (20-50 µg of protein) to all wells.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Forced Swim Test (FST) in Rats

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Forced Swim Tank: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Test Compounds: Setiptiline or its analogues dissolved in an appropriate vehicle.

-

Vehicle Control.

-

Video Recording and Analysis Software.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute period. This session induces a state of behavioral despair. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Drug Administration (Day 2): Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at specific time points before the test session (e.g., 30, 60, and 120 minutes).

-

Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim tank for a 5-minute test session.

-

Behavioral Recording: Record the entire 5-minute session using a video camera.

-

Data Analysis: Score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water. A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathways

NaSSA Mechanism of Action

The following diagram illustrates the primary mechanism of action of setiptiline as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).

Caption: NaSSA mechanism of action of setiptiline.

Downstream Signaling Cascade

The increased activation of 5-HT1A receptors by NaSSAs is thought to initiate downstream signaling cascades that contribute to their long-term therapeutic effects. One of the key pathways involves the activation of cyclic AMP (cAMP) and the subsequent phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

Caption: Downstream CREB/BDNF signaling pathway.

Conclusion

Setiptiline and its structural analogues represent a clinically important class of antidepressants with a distinct mechanism of action. Their ability to enhance both noradrenergic and specific serotonergic neurotransmission through α2-adrenergic and 5-HT2/3 receptor antagonism offers a valuable therapeutic alternative for patients with major depressive disorder. The structure-activity relationships within this class highlight the importance of the tetracyclic core and the piperazine moiety for their pharmacological activity. This technical guide has provided a comprehensive overview of the key pharmacological data, experimental methodologies, and signaling pathways related to setiptiline and its analogues, which will hopefully serve as a valuable resource for ongoing research and development in the field of psychopharmacology.

References

- 1. Setiptiline - Wikipedia [en.wikipedia.org]

- 2. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aptazapine [medbox.iiab.me]

- 4. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Setiptiline as a Norepinephrine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, exhibits a complex pharmacological profile characterized by its primary action as a norepinephrine reuptake inhibitor. This guide provides an in-depth technical overview of setiptiline's core mechanism of action, its broader receptor engagement, and the experimental methodologies used to elucidate its pharmacodynamic properties. Quantitative binding data are presented to facilitate comparative analysis, and key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in pharmacology and drug development.

Introduction

Setiptiline (also known as teciptiline) is a tetracyclic antidepressant (TeCA) that has been used in the treatment of depression.[1] Unlike selective serotonin reuptake inhibitors (SSRIs), setiptiline's therapeutic effects are attributed to a multi-target mechanism of action, with the inhibition of the norepinephrine transporter (NET) being a central component.[2][3] This guide delves into the molecular pharmacology of setiptiline, with a specific focus on its role as a norepinephrine reuptake inhibitor.

Pharmacodynamics: A Multi-Target Profile

Setiptiline's primary mechanism of action is the inhibition of the norepinephrine transporter, leading to increased synaptic concentrations of norepinephrine.[4] However, its clinical efficacy and side effect profile are also influenced by its interactions with other neurotransmitter systems. Setiptiline is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[5] Its multifaceted actions include antagonism of α2-adrenergic receptors, serotonin receptors, and histamine H1 receptors.[2][3][5]

Norepinephrine Reuptake Inhibition

Setiptiline binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[4] This action prolongs the presence of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Adrenergic Receptor Antagonism

Setiptiline is also a potent antagonist of presynaptic α2-adrenergic autoreceptors.[6] By blocking these receptors, it prevents the negative feedback mechanism that normally inhibits norepinephrine release, further contributing to increased synaptic norepinephrine levels.[6]

Serotonin Receptor Modulation

Setiptiline interacts with various serotonin (5-HT) receptors. Notably, it acts as an antagonist at several 5-HT receptor subtypes, which is thought to contribute to its anxiolytic and sleep-regulating properties.[3][5] Recent research has also revealed that setiptiline functions as a potent agonist at the 5-HT1e and 5-HT1F receptors.[2][4]

Histamine Receptor Antagonism

Setiptiline exhibits high affinity for the histamine H1 receptor, acting as a potent antagonist.[3] This action is responsible for its sedative side effects.

Quantitative Analysis of Receptor Binding

The following table summarizes the available quantitative data on setiptiline's binding affinities for various neurotransmitter transporters and receptors. It is important to note that the available data is a mix of IC50 and EC50 values, which are context-dependent measures of potency. Ki values, representing the intrinsic binding affinity, are not comprehensively available in the public domain for setiptiline across all relevant targets.

| Target | Parameter | Value (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | IC50 | 220 | Rat | [1] |

| Serotonin Transporter (SERT) | IC50 | >10,000 | Rat | [1] |

| Dopamine Transporter (DAT) | IC50 | >10,000 | Rat | [1] |

| α2-Adrenergic Receptor | IC50 | 24.3 | Rat | [1] |

| 5-HT1e Receptor | EC50 | 171.0 | Human | [2][4] |

| 5-HT1F Receptor | EC50 | 64.6 | Human | [2][4] |

| Histamine H1 Receptor | - | High Affinity | - | [3] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by setiptiline.

References

- 1. Tetracyclic antidepressant - Wikipedia [en.wikipedia.org]

- 2. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Setiptiline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Therapeutic Potential of Setiptiline: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research on setiptiline, a tetracyclic antidepressant, for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to elucidate its therapeutic potential.

Core Mechanism of Action

Setiptiline, also known as teciptiline, is a tetracyclic antidepressant that modulates several key neurotransmitter systems.[1][2] Its primary mechanism of action involves the inhibition of norepinephrine reuptake and the antagonism of several crucial receptors, classifying it as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][3] The multifaceted pharmacological profile of setiptiline, which includes potent antihistaminic and moderate antiserotonergic activities, distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs).[3]

The key molecular interactions of setiptiline include:

-

Norepinephrine Reuptake Inhibition: By blocking the norepinephrine transporter (NET), setiptiline increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[3]

-

α2-Adrenergic Receptor Antagonism: Setiptiline acts as an antagonist at α2-adrenergic receptors.[1][4] These receptors typically function as presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, setiptiline further enhances the release of norepinephrine.[1]

-

Histamine H1 Receptor Inverse Agonism: The compound exhibits high affinity for and potent inverse agonism at histamine H1 receptors, which contributes to its sedative properties.[3]

-

Serotonin (5-HT) Receptor Antagonism: Setiptiline is an antagonist at various serotonin receptors, with notable activity at the 5-HT2 subtypes.[1][3] This action is thought to contribute to its anxiolytic and antidepressant effects. Recent research has also identified unexpected agonistic activity at 5-HT1e and 5-HT1F receptors.[5]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on setiptiline, including receptor binding affinities (Ki) and functional assay potencies (IC50 and EC50). A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of Setiptiline

| Receptor/Transporter | Ki (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | 220 (IC50) | Rat | [2] |

| Serotonin Transporter (SERT) | >10,000 (IC50) | Rat | [2] |

| Dopamine Transporter (DAT) | >10,000 (IC50) | Rat | [2] |

| 5-HT1e Receptor | 29.3 | Human |

Table 2: Functional Potencies (EC50) of Setiptiline

| Receptor | Assay | EC50 (nM) | Species | Reference |

| 5-HT1e Receptor | G-protein activation | 171.0 | Human | [5] |

| 5-HT1F Receptor | G-protein activation | 64.6 | Human | [5] |

Key Preclinical Experimental Protocols

The following are detailed methodologies for key behavioral assays used to evaluate the antidepressant-like effects of compounds like setiptiline in rodents.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy.

-

Objective: To assess the antidepressant-like activity of setiptiline by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.

-

Procedure:

-

Acclimation: Animals are brought to the testing room at least 1 hour before the experiment.

-

Drug Administration: Setiptiline or vehicle is administered via an appropriate route (e.g., intraperitoneally or orally) at a predetermined time before the test (typically 30-60 minutes).

-

Test Session: The animal is gently placed into the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The duration of immobility (the animal making only minimal movements to keep its head above water) is recorded, typically during the final 4 minutes of the test.

-

-

Data Analysis: The mean immobility time of the setiptiline-treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[6][7]

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.

-

Objective: To evaluate the effects of setiptiline on spontaneous motor activity and exploratory behavior in a novel environment.

-

Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.[8]

-

Procedure:

-

Acclimation: Animals are habituated to the testing room before the experiment.

-

Drug Administration: Setiptiline or vehicle is administered prior to the test.

-

Test Session: The animal is placed in the center or a corner of the open field arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).[9]

-

Behavioral Scoring: An automated tracking system or manual observation is used to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[10]

-

-

Data Analysis: These parameters are compared between the setiptiline-treated and control groups to determine if the compound alters locomotor activity or exhibits anxiolytic/anxiogenic effects. A study observed that setiptiline exerted a weak stimulatory action on ambulation and spontaneous motor activity in rats in an open field test.[11]

Signaling Pathways and Visualizations

Setiptiline's therapeutic effects are mediated through its interaction with several G-protein coupled receptors (GPCRs). The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by setiptiline.

α2-Adrenergic Receptor Antagonism

Setiptiline's antagonism of presynaptic α2-adrenergic autoreceptors removes the inhibitory feedback on norepinephrine release, leading to increased noradrenergic neurotransmission.[1][4]

Histamine H1 Receptor Inverse Agonism

As an inverse agonist, setiptiline not only blocks the action of histamine but also reduces the basal activity of the H1 receptor, contributing to its sedative and potential anti-allergic effects.

References

- 1. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Setiptiline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Setiptiline Maleate? [synapse.patsnap.com]

- 4. Alpha-2 adrenergic receptor sensitivity and the mechanism of action of antidepressant therapy. The effect of long-term amitriptyline treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 7. neuroscigroup.us [neuroscigroup.us]

- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. amuzainc.com [amuzainc.com]

- 10. researchgate.net [researchgate.net]

- 11. [Behavioral effects of a new antidepressant, setiptiline] - PubMed [pubmed.ncbi.nlm.nih.gov]

Setiptiline (Maleate) and its Interaction with Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. A significant component of its mechanism of action is its potent antagonism of the histamine H1 receptor. This technical guide provides an in-depth analysis of the interaction between setiptiline maleate and the histamine H1 receptor, consolidating quantitative binding data, detailing experimental methodologies for assessing this interaction, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Introduction

Setiptiline is a tetracyclic antidepressant that has been utilized in the treatment of major depressive disorder.[1] Its therapeutic effects are attributed to its multifaceted mechanism of action, which includes the inhibition of norepinephrine reuptake and antagonism at various serotonin and histamine receptors.[1][2] The sedative properties of setiptiline, often beneficial for patients with depression accompanied by insomnia, are primarily mediated through its high affinity for and potent antagonism of the histamine H1 receptor.[1][2] Understanding the precise nature of this interaction is crucial for elucidating the complete pharmacological profile of setiptiline and for the development of novel therapeutics with optimized efficacy and side-effect profiles.

Quantitative Analysis of Setiptiline's Affinity for the Histamine H1 Receptor

The affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While numerous sources describe setiptiline as having a "high affinity" for the H1 receptor, specific quantitative data from primary literature is essential for a thorough understanding.

Table 1: Binding Affinity of Setiptiline and Related Compounds for the Histamine H1 Receptor

| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |

| Setiptiline | Histamine H1 | [3H]mepyramine | Rat Brain Membranes | 1.1 | [3] |

| Mianserin | Histamine H1 | [3H]mepyramine | Guinea Pig Brain | 0.26 | [4] |

| Mirtazapine | Histamine H1 | [3H]pyrilamine | Human Recombinant | 1.6 | [5] |

| Amitriptyline | Histamine H1 | [3H]pyrilamine | Rat Brain Membranes | 0.9 | [1] |

| Diphenhydramine | Histamine H1 | [3H]pyrilamine | Rat Brain Membranes | 24 | [6] |

This table presents a compilation of Ki values from various sources to provide a comparative perspective on the H1 receptor affinity of setiptiline relative to other tetracyclic/tricyclic antidepressants and a first-generation antihistamine.

Experimental Protocol: Determination of Histamine H1 Receptor Binding Affinity

The binding affinity of setiptiline for the histamine H1 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a representative example based on established methodologies for tetracyclic and tricyclic antidepressants.

Objective: To determine the in vitro binding affinity (Ki) of setiptiline maleate for the histamine H1 receptor.

Principle: This assay measures the ability of unlabeled setiptiline to compete with a radiolabeled ligand (e.g., [3H]mepyramine or [3H]pyrilamine) for binding to H1 receptors in a tissue or cell membrane preparation. The concentration of setiptiline that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

-

Test Compound: Setiptiline maleate

-

Radioligand: [3H]mepyramine or [3H]pyrilamine

-

Receptor Source: Rat or guinea pig brain tissue homogenate, or a cell line stably expressing the human H1 receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue or cultured cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of setiptiline maleate in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competition: Setiptiline dilution, radioligand, and membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the setiptiline concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.

-

Workflow Diagram:

References

- 1. Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the new H1-receptor antagonist setastine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 5. Effects of histamine H(1) receptor antagonists on depressive-like behavior in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of histamine release from human lung in vitro by antihistamines and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Setiptiline in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, exhibits a complex pharmacological profile through its interaction with multiple molecular targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of these interactions, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Setiptiline's primary mechanisms of action include norepinephrine reuptake inhibition and antagonist activity at α2-adrenergic, serotonin 5-HT2, and histamine H1 receptors. Notably, recent research has revealed its potent agonist activity at the lesser-studied 5-HT1e and 5-HT1F receptors. This document aims to serve as a detailed resource for researchers and professionals involved in neuropsychopharmacology and drug development, offering a consolidated view of setiptiline's molecular pharmacology to aid in further research and therapeutic development.

Introduction

Setiptiline (also known as teciptiline) is a tetracyclic antidepressant that has been used in the treatment of depression.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action involving several key neurotransmitter systems in the brain.[2][3] Unlike more selective agents, setiptiline's broad-spectrum activity contributes to its clinical efficacy but also necessitates a thorough understanding of its interactions with various CNS targets. This guide delves into the molecular pharmacology of setiptiline, providing a detailed examination of its binding affinities, functional activities, and the downstream signaling cascades it modulates.

Quantitative Analysis of Molecular Interactions

The following tables summarize the quantitative data available for setiptiline's interaction with its primary molecular targets in the CNS. This data is critical for understanding the drug's potency and selectivity profile.

Table 1: Receptor Binding Affinities (Ki) of Setiptiline

| Receptor Target | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Serotonin 5-HT1e | 29.3 | Human (recombinant) | [3H]5-HT | [4] |

| Serotonin 5-HT2A | Data not available for setiptiline | - | - | - |

| Serotonin 5-HT2C | Data not available for setiptiline | - | - | - |

| α2-Adrenergic | Data not available for setiptiline | - | - | - |

| Histamine H1 | Data not available for setiptiline | - | - | - |

Table 2: Transporter Inhibition Constants (IC50) of Setiptiline

| Transporter Target | IC50 (nM) | Species/Tissue | Substrate | Reference |

| Norepinephrine Transporter (NET) | 220 | Rat | - | [1] |

| Serotonin Transporter (SERT) | >10,000 | Rat | - | [1] |

| Dopamine Transporter (DAT) | >10,000 | Rat | - | [1] |

Table 3: Functional Activity (EC50/Emax) of Setiptiline

| Receptor Target | Activity | EC50 (nM) | Emax (% of 5-HT) | Assay Type | Reference |

| Serotonin 5-HT1e | Full Agonist | 171.0 | - | G protein BRET | [3][4] |

| Serotonin 5-HT1F | Full Agonist | 64.6 | - | G protein BRET | [3][4] |

| 5-HT1eR (T330V mutant) | Partial Agonist | - | 62.1 | G protein BRET | [4] |

Note: The absence of specific Ki values for certain targets highlights a gap in the publicly available literature for setiptiline. Further dedicated binding studies are required to fully quantify its affinity profile.

Key Signaling Pathways Modulated by Setiptiline

Setiptiline's interaction with its molecular targets initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with these targets.

α2-Adrenergic Receptor Antagonism

As an antagonist, setiptiline blocks the presynaptic α2-adrenergic autoreceptors. This action inhibits the negative feedback loop that normally suppresses norepinephrine release, thereby increasing synaptic norepinephrine levels.[1][2] These receptors are coupled to Gi/o proteins, and their inhibition leads to an increase in cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Setiptiline Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of setiptiline in bulk drug substance and pharmaceutical formulations. Setiptiline, a tetracyclic antidepressant, acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] The described method utilizes a C18 column with UV detection, providing a reliable and efficient means for quality control and research applications. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Setiptiline is a tetracyclic antidepressant that functions as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist.[1][2] Accurate and precise quantification of setiptiline is crucial for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[3][4] This application note presents a detailed HPLC method for the quantification of setiptiline, developed based on established methodologies for similar antidepressant compounds.[5][6]

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Setiptiline reference standard

-

The following table summarizes the optimized chromatographic conditions for the analysis of setiptiline.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM Ammonium acetate : Acetonitrile (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 291 nm |

| Run Time | 10 minutes |

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of setiptiline reference standard and dissolve in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation (from tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer an amount of powder equivalent to 10 mg of setiptiline into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3][7]

-

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |